molecular formula C24H27N3O3 B11590648 2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11590648
M. Wt: 405.5 g/mol
InChI Key: MZQMDPKXBMPKNQ-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, an ethoxyphenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to the presence of the ethoxyphenyl group and the morpholine moiety, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-2-30-19-7-5-6-18(16-19)23-17-21(20-8-3-4-9-22(20)26-23)24(28)25-10-11-27-12-14-29-15-13-27/h3-9,16-17H,2,10-15H2,1H3,(H,25,28)

InChI Key

MZQMDPKXBMPKNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4

Origin of Product

United States

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